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(6R,2s)-diaminopimelic acid

Cat. No.: B11821083
M. Wt: 190.20 g/mol
InChI Key: GQQWDGDPDLUXEH-UHFFFAOYSA-N
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Description

(6R,2S)-Diaminopimelic acid, more commonly known as meso-Diaminopimelic acid (meso-DAP), is a crucial amino acid derivative that serves as a key biosynthetic precursor in the lysine pathway and is an essential component of the peptidoglycan layer in the cell walls of many Gram-negative and some Gram-positive bacteria . This compound is of significant research interest in microbiology and immunology. Its integral role in bacterial cell wall integrity makes the enzymes involved in its biosynthesis, such as meso-diaminopimelate dehydrogenase (m-Ddh) and DAP epimerase, promising targets for the development of novel classes of antibiotics . Furthermore, meso-DAP is the core structural element of immunostimulatory molecules. It forms the essential recognition motif for the intracellular innate immune receptor NOD1, making it and its synthetic derivatives, such as N-acyl iE-DAP, valuable tools for studying the host immune response to bacterial infection . Researchers also utilize this compound in bacterial genetics as a nutritional requirement for the growth of certain auxotrophic strains, such as E. coli WM6026 . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O4 B11821083 (6R,2s)-diaminopimelic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2O4

Molecular Weight

190.20 g/mol

IUPAC Name

diamino heptanedioate

InChI

InChI=1S/C7H14N2O4/c8-12-6(10)4-2-1-3-5-7(11)13-9/h1-5,8-9H2

InChI Key

GQQWDGDPDLUXEH-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)ON)CCC(=O)ON

Origin of Product

United States

Nomenclature and Stereoisomeric Forms of Diaminopimelic Acid

(6R,2s)-Diaminopimelic Acid (meso-DAP)

This compound, also known as meso-DAP, is an internally compensated meso compound. echemi.comnih.gov

Peptidoglycan Component: Meso-DAP is a fundamental constituent of the peptidoglycan layer in the cell walls of most Gram-negative bacteria and some Gram-positive bacteria. wikipedia.orgoup.comresearchgate.net It plays a critical role in cross-linking glycan strands, providing structural integrity to the bacterial cell wall. researchgate.netresearchgate.net In mycobacteria, for instance, the peptidoglycan pentapeptide contains meso-DAP at the third position, which forms cross-links with the D-alanine at the fourth position of adjacent peptides. oup.com

Lysine (B10760008) Precursor: Meso-DAP serves as the immediate precursor to L-lysine in the bacterial lysine biosynthesis pathway. pnas.orgsigmaaldrich.com The enzyme diaminopimelate decarboxylase catalyzes the removal of a carboxyl group from meso-DAP to produce L-lysine, an essential amino acid for protein synthesis. wikipedia.orgasm.org

Immune System Activation: Meso-DAP can be recognized by the human innate immune system. nih.gov Specifically, it activates the nucleotide-binding oligomerization domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor, leading to the production of antibacterial factors. nih.gov

(2S,6S)-Diaminopimelic Acid (LL-DAP)

(2S,6S)-Diaminopimelic acid, or LL-DAP, is the stereoisomer where both chiral centers have the S-configuration. mostwiedzy.pl

Biosynthetic Intermediate: LL-DAP is an essential intermediate in the primary pathway for meso-DAP synthesis in many bacteria. pnas.orgmostwiedzy.pl It is synthesized from tetrahydrodipicolinate through a series of enzymatic reactions. pnas.org

Epimerization to meso-DAP: The enzyme diaminopimelate epimerase (DapF) catalyzes the conversion of LL-DAP to meso-DAP, which can then be used for peptidoglycan synthesis or converted to lysine. oup.comwikipedia.org

(2R,6R)-Diaminopimelic Acid (DD-DAP)

(2R,6R)-Diaminopimelic acid, or DD-DAP, has both chiral centers in the R-configuration.

Presence in Bacterial Cell Walls: While less common than meso-DAP, DD-DAP has been identified in the peptidoglycan of some bacteria, such as Bacillus megaterium, where it can be involved in cross-linking. uliege.bemicrobiologyresearch.org In some cases, about 15% of the total diaminopimelic acid residues are DD-DAP. uliege.be

Limited Biological Role: Compared to meso-DAP and LL-DAP, DD-DAP has a more restricted biological role and is not a direct intermediate in the main lysine biosynthetic pathway. drugbank.com However, some bacteria have shown the ability to metabolize DD-DAP. microbiologyresearch.org

Table 1: Stereoisomers of Diaminopimelic Acid

Stereoisomer Systematic Name Common Abbreviation Key Biological Role
This compound (2R,6S)-2,6-diaminoheptanedioic acid meso-DAP Peptidoglycan component, Lysine precursor
(2S,6S)-Diaminopimelic acid (2S,6S)-2,6-diaminoheptanedioic acid LL-DAP Intermediate in meso-DAP synthesis
(2R,6R)-Diaminopimelic acid (2R,6R)-2,6-diaminoheptanedioic acid DD-DAP Component of peptidoglycan in some bacteria

Interconversion of Stereoisomers in Biological Systems

The interconversion between DAP stereoisomers is a critical step in bacterial metabolism, primarily facilitated by the enzyme diaminopimelate epimerase (DapF). oup.comnih.gov

Diaminopimelate Epimerase (DapF): This enzyme catalyzes the reversible epimerization of LL-DAP to meso-DAP. wikipedia.orguniprot.org This reaction is crucial for providing the necessary meso-DAP for both peptidoglycan and lysine biosynthesis. pnas.orgresearchgate.net DapF is a pyridoxal (B1214274) phosphate-independent amino acid racemase that specifically interconverts the LL and meso forms, but not the DD diastereoisomers. oup.com The enzyme functions via a two-base mechanism involving a pair of cysteine residues. uniprot.orgacs.org Studies on Escherichia coli have shown that DapF exists as a functional dimer, and this dimerization is essential for its catalytic activity. nih.gov

Diaminopimelate Dehydrogenase (Ddh): In an alternative pathway found in some bacteria like Bacillus sphaericus, meso-DAP can be synthesized directly from L-2-amino-6-oxoheptanedioate through the action of diaminopimelate dehydrogenase. expasy.orgqmul.ac.ukwikipedia.org This enzyme catalyzes the reversible reductive amination of L-2-amino-6-oxopimelate to meso-DAP. uniprot.org The reaction is NADP+ dependent. qmul.ac.uk

Table 2: Enzymes Involved in DAP Stereoisomer Interconversion and Synthesis

Enzyme EC Number Reaction Catalyzed Organism Example
Diaminopimelate epimerase (DapF) 5.1.1.7 (2S,6S)-2,6-diaminopimelate <=> meso-2,6-diaminopimelate Escherichia coli, Haemophilus influenzae
Diaminopimelate dehydrogenase (Ddh) 1.4.1.16 meso-2,6-diaminoheptanedioate + H₂O + NADP⁺ <=> L-2-amino-6-oxoheptanedioate + NH₃ + NADPH + H⁺ Bacillus sphaericus, Corynebacterium glutamicum

Biological Roles and Distribution of 6r,2s Diaminopimelic Acid

Constituent of Bacterial Peptidoglycan

Peptidoglycan, also referred to as murein, is a vital polymer that forms a mesh-like layer outside the plasma membrane of most bacteria, providing structural integrity and protection against osmotic lysis. manifoldapp.org Meso-diaminopimelic acid is a characteristic and crucial component of the peptidoglycan in a large number of bacterial species. wikipedia.orgebi.ac.uk

Role in Gram-Negative Bacterial Cell Wall Structure and Integrity

In virtually all Gram-negative bacteria, m-DAP is a signature component of the peptidoglycan layer. wikipedia.orgasm.org The peptidoglycan of these bacteria consists of long glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. manifoldapp.org Short peptide chains, typically containing four amino acids (L-alanine, D-glutamic acid, m-DAP, and D-alanine), are attached to the NAM residues. manifoldapp.orglibretexts.org

The structural integrity of the Gram-negative cell wall is heavily reliant on the cross-linking of these peptide chains. The carboxyl group of the D-alanine at position four of one peptide chain forms a direct peptide bond with the amino group on the D-center of an m-DAP residue from an adjacent peptide chain. nih.gov This cross-linking creates a rigid, three-dimensional network that encases the bacterial cell, providing mechanical strength and maintaining its shape. biorxiv.org The presence of m-DAP is therefore indispensable for the survival of Gram-negative bacteria. acs.org

FeatureDescription
Location Peptidoglycan layer of the cell wall
Function Essential for cross-linking peptide chains
Cross-linkage Type Direct linkage between D-alanine and m-DAP
Significance Crucial for maintaining cell wall integrity and shape

Occurrence in Specific Gram-Positive Bacterial Species

While L-lysine typically occupies the third position of the peptidoglycan peptide side-chain in most Gram-positive bacteria, m-DAP is found in certain species. asm.org Notable examples include bacteria from the genera Bacillus, Mycobacterium, and Corynebacterium. asm.orgnih.govnih.gov For instance, Bacillus sphaericus incorporates m-DAP into its spore cortical peptidoglycan. asm.org Similarly, Mycobacterium species, including the pathogen Mycobacterium tuberculosis, utilize m-DAP in their cell wall structure. ebi.ac.uknih.gov In Corynebacterium glutamicum, m-DAP is a key component of its A1γ-type peptidoglycan. nih.gov

Peptidoglycan Precursor in Bacterial Cell Wall Synthesis

Meso-diaminopimelic acid is an essential precursor in the biosynthesis of peptidoglycan. The synthesis of the peptidoglycan monomer, Lipid II, involves the sequential addition of amino acids to UDP-N-acetylmuramic acid in the cytoplasm. In bacteria that utilize m-DAP, the ligase MurE catalyzes the addition of m-DAP to UDP-MurNAc-L-Ala-D-Glu. asm.org This is a critical step in forming the pentapeptide side chain (L-Ala-γ-D-Glu-m-DAP-D-Ala-D-Ala) that is subsequently transferred to the growing peptidoglycan chain on the outer side of the cytoplasmic membrane. nih.govtaylorandfrancis.com Therefore, the availability of m-DAP is a limiting factor for cell wall synthesis and, consequently, for bacterial growth and division. wikipedia.org

Biosynthetic Precursor of L-Lysine

In most bacteria and plants, L-lysine is synthesized via the diaminopimelate (DAP) pathway, in which m-DAP is the penultimate intermediate. mdpi.compnas.org This pathway is absent in fungi, archaea, and animals, making it a potential target for the development of antimicrobial agents. mdpi.commdpi.com

The final step in this biosynthetic route is the decarboxylation of the carboxyl group at the L-center of m-DAP, a reaction catalyzed by the enzyme diaminopimelate decarboxylase (LysA). wikipedia.orgasm.org This enzymatic conversion directly yields L-lysine. nih.gov The DAP pathway has several variations, including the succinylase, acetylase, and dehydrogenase pathways, which differ in the steps leading to the formation of m-DAP from tetrahydrodipicolinate. mdpi.compnas.org Regardless of the specific upstream route, m-DAP is the direct and indispensable precursor to L-lysine in these organisms. nih.gov

PathwayKey IntermediateFinal ProductCatalyzing Enzyme
Diaminopimelate (DAP) Pathwaymeso-Diaminopimelic AcidL-LysineDiaminopimelate Decarboxylase (LysA)

Role in Bacterial Sporulation (via Dipicolinate)

In certain spore-forming bacteria, such as species of Bacillus, m-DAP plays an indirect but crucial role in the process of sporulation. This is due to the metabolic link between the DAP pathway and the synthesis of dipicolinic acid (DPA). nih.gov DPA is a major component of bacterial endospores, typically complexed with calcium ions, and contributes to the spore's heat resistance and dormancy.

The biosynthesis of DPA is believed to branch off from the lysine (B10760008) biosynthetic pathway at the level of an intermediate, which is a precursor to m-DAP. nih.gov The disappearance of diaminopimelate decarboxylase activity in sporulating Bacillus cereus coincides with the onset of dipicolinic acid synthesis, suggesting a redirection of the pathway's intermediates towards spore-specific molecules. nih.gov

Occurrence in Non-Bacterial Organisms

The distribution of m-DAP is largely restricted to the bacterial domain. However, it is also found in higher plants, where it serves as a precursor for L-lysine biosynthesis, similar to its role in bacteria. pnas.orgglpbio.com The presence of m-DAP in plants underscores the shared evolutionary origin of this metabolic pathway. Due to its prevalence in gut microbiota, m-DAP can be detected in human urine as a result of the breakdown of these bacteria. ebi.ac.ukfrontiersin.org Its presence in mammals is therefore of exogenous origin.

Organism GroupPresence of m-DAPRole
BacteriaWidespread (especially Gram-negative)Peptidoglycan synthesis, L-lysine precursor
PlantsPresentL-lysine precursor
FungiAbsent
ArchaeaAbsent
AnimalsAbsent (detected from gut microbiota)

Presence in Plants

In plants, the synthesis of the essential amino acid lysine occurs through a metabolic route known as the diaminopimelate (DAP) pathway. nih.govresearchgate.net This pathway is a branch of the aspartate-derived super-pathway. researchgate.net While it was known that diaminopimelic acid is a central intermediate, detailed studies have revealed that plants, along with cyanobacteria, utilize a novel variant of the DAP pathway. nih.gov

A key discovery in Arabidopsis thaliana identified a unique transaminase, LL-diaminopimelate aminotransferase (DapL), which directly converts tetrahydrodipicolinate to LL-diaminopimelate. nih.govpnas.org This is a significant variation from the pathway found in bacteria like Escherichia coli, where the same conversion requires three distinct enzymatic steps. nih.gov The subsequent steps in the plant pathway involve the conversion of LL-DAP to meso-DAP by diaminopimelate epimerase, followed by the decarboxylation of meso-DAP to yield L-lysine. researchgate.net The presence of this distinct aminotransferase pathway highlights a unique biochemical adaptation in the plant kingdom for lysine biosynthesis. nih.govpnas.org

Table 1: Key Enzymes in the Plant Diaminopimelate Pathway

EnzymeAbbreviationFunction
Dihydrodipicolinate SynthaseDHDPSCatalyzes the condensation of L-aspartate semialdehyde and pyruvate (B1213749). researchgate.net
Dihydrodipicolinate ReductaseDHDPRReduces (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid to 2,3,4,5-tetrahydrodipicolinate. researchgate.net
LL-Diaminopimelate AminotransferaseDapLCatalyzes the amino-transfer reaction from L-glutamate to tetrahydrodipicolinate to yield LL-DAP. nih.govresearchgate.net
Diaminopimelate EpimeraseDAPEpiConverts LL-DAP to meso-DAP. researchgate.net
Diaminopimelate DecarboxylaseDAPDCDecarboxylates meso-DAP to produce L-lysine. researchgate.net

Presence in Archaea

The distribution of lysine biosynthesis pathways in Archaea is more varied than in plants. While the DAP pathway is present in some archaeal species, others utilize the α-aminoadipic acid (AAA) pathway. nih.govnih.gov The presence of the DAP pathway has been confirmed in certain groups of methanogenic archaea. nih.gov

For instance, Methanothermobacter thermautotrophicus and marine methanogens of the order Methanococcales have been shown to use the aminotransferase (DapL) variant of the DAP pathway for lysine synthesis. nih.gov This is the same novel pathway variant identified in plants and cyanobacteria. nih.gov However, many other archaea, such as those in the genera Sulfolobus, Thermoproteus, and Pyrococcus, are believed to use the AAA pathway, which is also common in fungi. nih.gov The existence of different pathways within the archaeal domain underscores its metabolic diversity.

Presence in Algae

Algae, particularly blue-green algae (cyanobacteria), are known to contain diaminopimelic acid. tandfonline.com DAP is found in a combined form within the cell wall mucopeptides and also as a soluble intermediate in the synthesis of lysine. tandfonline.com Photosynthetic organisms, a group that includes algae, predominantly employ the DAP pathway for lysine biosynthesis. nih.govfrontiersin.org

Research has shown that cyanobacteria possess the same novel LL-diaminopimelate aminotransferase (DapL) that is found in plants. nih.govpnas.org This shared biochemical trait suggests a close evolutionary link, consistent with the endosymbiotic theory for the origin of chloroplasts in plants. pnas.orgwikipedia.org In contrast, some other algal species were found to lack detectable levels of DAP, indicating that its presence is not universal across all algal phyla. tandfonline.com

Table 2: Diaminopimelic Acid (DAP) Content in Selected Algae and Bacteria

OrganismDomain/GroupDAP Content (% of dry weight)
Anacystis nidulansBlue-green algae0.11
Anabaena variabilisBlue-green algae0.04
Nostoc muscorumBlue-green algae0.06
Tolypothrix tenuisBlue-green algae0.32
Chlorella pyrenoidosaGreen algaeNot Detected
Cyanidium caldariumRed algaeNot Detected
Escherichia coliBacteria~0.4

Data adapted from Work, E., & Dewey, D. L. (1953) and Roberts, R. B. et al. (1957) as cited in Holton, R. W., & Maier, R. J. (1966). tandfonline.com

Implications for Comparative Biochemistry and Evolution

The distribution and diversity of lysine biosynthesis pathways provide compelling evidence for evolutionary relationships and the role of events like lateral gene transfer (LGT). nih.gov Life has evolved two distinct routes for lysine synthesis: the diaminopimelate (DAP) pathway and the α-aminoadipic acid (AAA) pathway. nih.govfrontiersin.org The DAP pathway is characteristic of bacteria and photosynthetic organisms (plants and algae), while the AAA pathway is generally found in fungi and some archaea. nih.govnih.govfrontiersin.org No known organism naturally possesses both pathways. nih.gov

The DAP pathway itself exists in at least four variations: the succinylase, acetylase, dehydrogenase, and aminotransferase pathways. nih.govresearchgate.net The wide distribution of the succinylase pathway in bacteria, compared to the more limited distribution of the other variants, offers clues into microbial evolution. pnas.org

The discovery of the LL-diaminopimelate aminotransferase (DapL) pathway in Chlamydiae (a phylum of bacteria), cyanobacteria, plants, and some archaea is of significant evolutionary interest. pnas.orgpnas.orgnih.gov This shared, unique pathway suggests a common evolutionary origin or the transfer of genetic material between these distinct domains of life. pnas.orgpnas.org The presence of the lysA gene, a core component of the DAP pathway, in various unrelated eukaryotic lineages further points to the importance of LGT in the evolutionary history of eukaryotes. nih.gov The study of these biochemical pathways, therefore, serves as a powerful tool in molecular evolution, helping to trace the complex history and relationships of life on Earth. youtube.comyoutube.com

Metabolic Pathways Involving 6r,2s Diaminopimelic Acid

L-Lysine Biosynthesis via the Diaminopimelic Acid (DAP) Pathway

The biosynthesis of L-lysine from aspartate occurs through the multi-step Diaminopimelic Acid (DAP) pathway. nih.gov This pathway is characterized by several variations in its central steps, but all variants share the initial conversion of L-aspartate to L-2,3,4,5-tetrahydrodipicolinate (THDPA). nih.govmpg.de From THDPA, the pathway diverges into different branches to produce meso-DAP, which is the direct precursor to L-lysine. nih.govresearchgate.net

The initial phase of the DAP pathway involves a series of enzymatic reactions that convert L-aspartate into the cyclic intermediate, L-2,3,4,5-tetrahydrodipicolinate (THDPA). researchgate.netyoutube.com This common trunk of the pathway is fundamental to all known variants of L-lysine biosynthesis. mpg.de The process begins with the phosphorylation of L-aspartate, followed by a reduction to form L-aspartate-β-semialdehyde. youtube.comresearchgate.net This semialdehyde then undergoes condensation with pyruvate (B1213749) to initiate the formation of the heterocyclic ring structure of THDPA. nih.govpreprints.org

Dihydrodipicolinate synthetase (DHDPS), encoded by the dapA gene, catalyzes the first committed step in the DAP pathway. researchgate.net This enzyme facilitates an aldol-like condensation reaction between L-aspartate-β-semialdehyde and pyruvate. ebi.ac.uk The reaction forms an unstable cyclic intermediate, (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinate (HTPA), which then spontaneously dehydrates to yield L-2,3-dihydrodipicolinate. preprints.orgwikipedia.org The mechanism involves the formation of a Schiff base between a conserved lysine (B10760008) residue in the active site of DHDPS and the pyruvate substrate. researchgate.netebi.ac.uk DHDPS is a key regulatory point in the lysine biosynthetic pathway and is often subject to allosteric feedback inhibition by L-lysine. nih.gov

The subsequent step is catalyzed by dihydrodipicolinate reductase (DHDPR), the product of the dapB gene. nih.gov This enzyme reduces the α,β-unsaturated cyclic imine of L-2,3-dihydrodipicolinate to form L-2,3,4,5-tetrahydrodipicolinate (THDPA). researchgate.netnih.gov The reaction is dependent on a pyridine (B92270) nucleotide cofactor, typically utilizing both NADH and NADPH with varying efficiencies depending on the organism. nih.govresearchgate.net DHDPR functions as a tetramer, and the binding of both the cofactor and the substrate is necessary to induce a conformational change to the active, closed state of the enzyme. nih.govresearchgate.net

Following the synthesis of THDPA, the DAP pathway branches into at least four distinct variations to produce meso-diaminopimelic acid (meso-DAP): the succinylase, acetylase, dehydrogenase, and aminotransferase pathways. nih.govebi.ac.uk These branches are distinguished by the set of enzymes used to convert THDPA to meso-DAP. nih.gov

The succinylase pathway is the most common route for meso-DAP synthesis in the majority of bacteria, including Escherichia coli. nih.govresearchgate.net This pathway involves a series of four enzymatic steps that utilize succinylated intermediates. ebi.ac.uk

Enzymes of the Succinylase Pathway
EnzymeGeneFunction
Succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferaseDapDTransfers a succinyl group from succinyl-CoA to THDPA. researchgate.net
N-succinyl-2-amino-6-ketopimelate aminotransferaseDapCCatalyzes the transamination of N-succinyl-2-amino-6-ketopimelate. researchgate.net
N-succinyl-L,L-diaminopimelate desuccinylaseDapERemoves the succinyl group to produce L,L-diaminopimelate. researchgate.net
Diaminopimelate epimeraseDapFConverts L,L-diaminopimelate to meso-diaminopimelate. researchgate.net

The first committed step of the succinylase branch is catalyzed by tetrahydrodipicolinate N-succinyltransferase (DapD). researchgate.net This enzyme transfers the succinyl moiety from succinyl-CoA to the amino group of L-2,3,4,5-tetrahydrodipicolinate (THDPA). researchgate.netnih.gov This reaction results in the formation of N-succinyl-L-2-amino-6-oxopimelate. nih.govuniprot.org DapD is an acyltransferase that typically functions as a trimer. nih.gov The binding of the succinyl-CoA cofactor can induce slight conformational changes in the enzyme's structure. nih.govnih.gov This enzyme is a critical juncture, directing the metabolic flux from the common THDPA intermediate into the succinylase-specific steps of lysine biosynthesis. researchgate.netnih.gov

Divergent Branches to Meso-DAP

Succinylase Pathway
N-Succinyl-L,L-Diaminopimelic Acid Desuccinylase (DapE)

N-Succinyl-L,L-Diaminopimelic Acid Desuccinylase (DapE, EC 3.5.1.18) is a crucial enzyme within the succinylase branch of the lysine biosynthesis pathway. nih.govresearcher.life This metallohydrolase catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to produce L,L-diaminopimelic acid (L,L-DAP) and succinate (B1194679). nih.govmdpi.com The DapE enzyme is a key target for the development of novel antibiotics because it is essential for bacterial survival and is absent in mammals. mdpi.comluc.edu The enzyme's activity is central to the production of m-DAP and lysine, which are vital components for the synthesis of the peptidoglycan cell wall in most bacteria. researchgate.netmdpi.com

Research into the DapE from Haemophilus influenzae has provided detailed insights into its catalytic mechanism and structure. nih.gov Kinetic studies have determined the enzyme's efficiency in processing its substrate.

Table 1: Kinetic Parameters of DapE from Haemophilus influenzae
Enzyme Variantkcat (s-1)Km (mM)
Wild-Type (WT)140 ± 1.00.73 ± 0.05
H67A Mutant1.5 ± 0.51.4 ± 0.2
H349A MutantNo activity detectedN/A
Acetylase Pathway

The Acetylase Pathway represents a variation of the acylase branch of DAP biosynthesis and is analogous to the more common succinylase pathway. nih.govebi.ac.uk Instead of utilizing succinylated intermediates, this pathway involves N-acetylated compounds. nih.govebi.ac.uk The pathway is thought to proceed through the enzymes tetrahydrodipicolinate N-acetyltransferase (DapD), N-acetyl-amino-ketopimelate aminotransferase (DapC), and N-acetyldiaminopimelate deacetylase to produce L,L-DAP, which is then epimerized to meso-DAP. This pathway's known distribution is limited, having been detected biochemically in certain species of the genus Bacillus. nih.govebi.ac.uknih.gov However, the specific genes encoding the enzymes for this variant have not been fully characterized. ebi.ac.ukpnas.orgpnas.org

Aminotransferase (DapL) Pathway

The Aminotransferase Pathway, also known as the DapL pathway, offers a more direct route for lysine biosynthesis. nih.govfrontiersin.org This pathway is distinguished by its ability to bypass several enzymatic steps found in the acylase (succinylase and acetylase) pathways. frontiersin.orgnih.gov Specifically, it circumvents the reactions catalyzed by DapD, DapC, and DapE. researchgate.netfrontiersin.org The central reaction involves the direct conversion of tetrahydrodipicolinate (THDPA) to L,L-diaminopimelate (LL-DAP). nih.govasm.org This pathway has been identified in a diverse range of organisms, including cyanobacteria, the plant Arabidopsis thaliana, and bacteria from the genus Chlamydia, as well as the archaeon Methanothermobacter thermautotrophicus. nih.govebi.ac.uknih.gov The narrow distribution of the DapL pathway within the bacterial domain makes it an attractive target for the development of narrow-spectrum antibacterial compounds. frontiersin.orgnih.gov

The key enzyme of this pathway is L,L-Diaminopimelate Aminotransferase (DapL). frontiersin.org DapL catalyzes the transfer of an amino group from a donor, such as L-glutamate, to the substrate tetrahydrodipicolinate (THDPA), forming L,L-DAP in a single transamination reaction. nih.govfrontiersin.org It functions as a trans-kingdom enzyme, using pyridoxal (B1214274) 5′-phosphate (PLP) as a coenzyme, and exhibits constrained substrate specificity. nih.govfrontiersin.org Studies on the DapL homolog from the archaeon Methanocaldococcus jannaschii (MJ1391) have elucidated its kinetic properties, demonstrating its high affinity for its substrates. asm.org

Table 2: Apparent Km Values for DapL from M. jannaschii
SubstrateKm
L,L-DAP82.8 ± 10 µM
α-ketoglutarate0.42 ± 0.02 mM
Dehydrogenase (Ddh) Pathway

The Dehydrogenase (Ddh) Pathway is the most direct variant for the synthesis of meso-DAP. nih.gov It achieves the conversion of THDPA to meso-DAP in a single enzymatic step, bypassing the multiple reactions of the succinylase and acetylase pathways. nih.govfrontiersin.org This pathway is utilized by a limited number of Gram-positive bacteria, including species of Bacillus and Corynebacterium glutamicum. nih.govebi.ac.uknih.gov While its single-step conversion is highly efficient and favorable in energy-limited conditions, the pathway's key enzyme, Ddh, has a low affinity for ammonia (B1221849). nih.gov Consequently, this pathway requires high concentrations of NH₄⁺ to function effectively, which can limit its application. nih.gov Some bacteria, such as C. glutamicum, possess both the succinylase and dehydrogenase pathways, allowing for metabolic flexibility depending on environmental conditions like ammonia availability. nih.gov

Final Step: Meso-DAP to L-Lysine

The final step in the biosynthesis of L-lysine is common to all four variations of the DAP pathway. researchgate.netfrontiersin.org This crucial conversion is catalyzed by the enzyme diaminopimelate decarboxylase (DAPDC), also known as LysA (EC 4.1.1.20). nih.govwikipedia.org The enzyme acts on the meso-stereoisomer of diaminopimelic acid (meso-DAP). wikipedia.org

The reaction involves the cleavage of a carbon-carbon bond, specifically the removal of the carboxyl group at the D-stereocenter of meso-DAP. wikipedia.org This decarboxylation reaction produces L-lysine and carbon dioxide (CO₂). wikipedia.org DAPDC is a pyridoxal phosphate (B84403) (PLP)-dependent enzyme, utilizing the PLP cofactor to stabilize intermediates during the reaction. wikipedia.org This final enzymatic step completes the synthesis of L-lysine, an essential amino acid required for protein synthesis and, in many Gram-positive bacteria, for the construction of the peptidoglycan cell wall. researchgate.netwikipedia.org

Diaminopimelate Decarboxylase (DAPDC/LysA) Activity

Diaminopimelate decarboxylase (DAPDC), encoded by the lysA gene, is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the final, irreversible step in the biosynthesis of L-lysine in most bacteria and plants. wikipedia.orgnih.gov This enzyme belongs to the lyase family, specifically the carboxy-lyases (EC 4.1.1.20), which cleave carbon-carbon bonds. wikipedia.orguniprot.org

The primary function of DAPDC is the stereospecific decarboxylation of the D-stereocenter of meso-diaminopimelate to produce L-lysine and carbon dioxide. wikipedia.orgnih.gov The enzyme is highly selective for the meso-isomer of diaminopimelate and does not exhibit activity against the LL- or DD-isomers. uniprot.orgdrugbank.com The reaction mechanism begins with the formation of a Schiff base between the enzyme's PLP cofactor and a conserved active site lysine residue. The substrate, meso-DAP, then binds and forms a new Schiff base with PLP. nih.gov This is followed by the decarboxylation of the meso-DAP, a step stabilized by the PLP cofactor, ultimately yielding L-lysine. wikipedia.orgnih.gov

Structurally, DAPDC is a member of the alanine (B10760859) racemase family and functions as a dimer, a quaternary structure that is essential for its catalytic activity. wikipedia.orgnih.gov Each monomer consists of two domains, and the active site is formed at the interface between these two domains, with residues from both contributing to substrate binding and catalysis. wikipedia.orgnih.gov

PropertyDescription
Enzyme Name Diaminopimelate Decarboxylase (DAPDC)
Gene lysA
EC Number 4.1.1.20 wikipedia.orguniprot.org
Cofactor Pyridoxal 5'-phosphate (PLP) wikipedia.orguniprot.org
Reaction meso-2,6-diaminoheptanedioate → L-lysine + CO₂ wikipedia.org
Substrate Specificity Specifically catalyzes the decarboxylation of meso-diaminopimelate (meso-DAP). uniprot.orgdrugbank.com
Optimal pH 6.7 - 6.8 uniprot.org
Kinetics (E. coli) Kₘ = 1.7 mM for meso-DAP at pH 6.8, 37°C Kₘ = 1.07 mM for meso-DAP at pH 8.0 uniprot.org

Peptidoglycan Assembly Incorporating Meso-DAP

Meso-DAP is a fundamental structural component of the peptidoglycan cell wall in most Gram-negative bacteria and certain Gram-positive bacteria. The incorporation of meso-DAP into the growing peptidoglycan layer is a multi-step process occurring in the cytoplasm, mediated by a series of ATP-dependent Mur ligase enzymes (MurC, MurD, MurE, and MurF). nih.govebi.ac.uk These enzymes sequentially add amino acids to the nucleotide precursor UDP-N-acetylmuramic acid (UDP-MurNAc) to form a pentapeptide side chain. nih.gov

MurE (UDP-N-acetylmuramoyl-L-alanyl-D-glutamate-2,6-diaminopimelate ligase)

The enzyme MurE (EC 6.3.2.13) is the third ligase in the cytoplasmic pathway of peptidoglycan synthesis. ebi.ac.uk Its function is to catalyze the ATP-dependent addition of meso-diaminopimelic acid to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UMAG). uniprot.org This reaction creates a peptide bond between the carboxyl group of D-glutamate and an amino group of meso-DAP, forming the tripeptide precursor UDP-N-acetylmuramoyl-L-alanyl-D-gamma-glutamyl-meso-2,6-diaminoheptanedioate. wikipedia.org In some bacteria, the MurE homolog adds L-lysine instead of meso-DAP. wikipedia.org Like other Mur ligases, MurE is composed of three distinct domains that are involved in binding the UDP-MurNAc substrate, ATP, and the incoming amino acid, respectively. ebi.ac.uk

PropertyDescription
Enzyme Name UDP-N-acetylmuramoyl-L-alanyl-D-glutamate-2,6-diaminopimelate ligase
Gene murE
EC Number 6.3.2.13 uniprot.orgwikipedia.org
Family Ligase wikipedia.org
Reaction ATP + UDP-N-acetylmuramoyl-L-alanyl-D-glutamate + meso-2,6-diaminoheptanedioate ⇌ ADP + phosphate + UDP-N-acetylmuramoyl-L-alanyl-D-gamma-glutamyl-meso-2,6-diaminoheptanedioate wikipedia.org
Function Catalyzes the addition of meso-DAP to the UDP-MurNAc-dipeptide in peptidoglycan synthesis. uniprot.org

MurF (UDP-N-acetylmuramoyl-tripeptide-D-alanyl-D-alanine ligase)

Following the action of MurE, the MurF enzyme (EC 6.3.2.10) performs the next step in the sequence. ebi.ac.uk MurF is a ligase that catalyzes the addition of the dipeptide D-alanyl-D-alanine to the C-terminus of the UDP-N-acetylmuramoyl-tripeptide (which now contains meso-DAP). uniprot.orgwikipedia.org This reaction is also ATP-dependent and results in the formation of the final pentapeptide precursor, UDP-N-acetylmuramoyl-L-alanyl-gamma-D-glutamyl-meso-2,6-diaminopimeloyl-D-alanyl-D-alanine. uniprot.org This complete monomer unit is then transported across the cytoplasmic membrane for incorporation into the growing peptidoglycan layer. ebi.ac.uk The MurF enzyme shares the conserved three-domain structural topology seen in the other Mur ligases. ebi.ac.uk

PropertyDescription
Enzyme Name UDP-N-acetylmuramoyl-tripeptide-D-alanyl-D-alanine ligase
Gene murF uniprot.org
EC Number 6.3.2.10 uniprot.orgidentifiers.org
Family Ligase wikipedia.org
Reaction ATP + UDP-N-acetylmuramoyl-L-alanyl-gamma-D-glutamyl-meso-2,6-diaminopimelate + D-alanyl-D-alanine ⇌ ADP + phosphate + UDP-N-acetylmuramoyl-L-alanyl-gamma-D-glutamyl-meso-2,6-diaminopimeloyl-D-alanyl-D-alanine
Function Catalyzes the addition of the D-alanyl-D-alanine dipeptide to the UDP-MurNAc-tripeptide, completing the pentapeptide precursor of peptidoglycan. ebi.ac.ukuniprot.org

Enzymology and Structural Biology of Key Enzymes

Diaminopimelate Epimerase (DapF)

Diaminopimelate epimerase (DapF) catalyzes the stereoinversion of LL-diaminopimelate (LL-DAP) to meso-diaminopimelate (meso-DAP), a critical step in the biosynthesis of L-lysine and an essential component for peptidoglycan cross-linking in many bacteria.

DapF from various bacterial species, including Escherichia coli, Haemophilus influenzae, and Mycobacterium tuberculosis, is a homodimeric enzyme. wikipedia.org While early studies may have suggested a monomeric form, more recent analyses using techniques such as analytical ultracentrifugation and X-ray crystallography have confirmed that the functional unit is a dimer. uniprot.org

Structural Characteristics of Diaminopimelate Epimerase (DapF)
FeatureDescriptionReference
Oligomeric StateFunctional Homodimer uniprot.org
Monomer CompositionTwo homologous α/β domains (N-terminal and C-terminal) wikipedia.org
Domain FoldEach domain comprises a mixed β-sheet with associated α-helices wikipedia.org
Active Site LocationIn the cleft between the two domains of a single monomer nih.gov

DapF employs a two-base catalytic mechanism to achieve the epimerization of the α-carbon of LL-DAP. This mechanism involves a pair of cysteine residues located in the active site that act as a concerted acid-base pair. wikipedia.orguniprot.org

The catalytic cycle is initiated by the abstraction of the α-proton from the substrate by one of the cysteine residues, which is in its thiolate form and acts as a base. This results in the formation of a planar carbanion intermediate. uniprot.org Subsequently, the second cysteine residue, in its protonated thiol form, acts as an acid and donates a proton to the opposite face of the carbanion. This reprotonation event inverts the stereochemistry at the α-carbon, converting LL-DAP to meso-DAP. wikipedia.org

A notable feature of Diaminopimelate Epimerase is its independence from pyridoxal-5'-phosphate (PLP) as a cofactor. wikipedia.org Many amino acid racemases and epimerases rely on PLP to stabilize the carbanionic intermediate. However, DapF belongs to a class of PLP-independent racemases that utilize the thiol groups of two cysteine residues for catalysis. nih.gov

The key catalytic residues in the active site of DapF are two highly conserved cysteine residues. nih.gov In Haemophilus influenzae DapF, these residues have been identified as Cys73, located in the N-terminal domain, and Cys217, situated in the C-terminal domain. wikipedia.org

These two cysteines are positioned on opposite sides of the substrate-binding cleft. One cysteine acts as the catalytic base, deprotonating the substrate, while the other functions as the catalytic acid, reprotonating the intermediate. wikipedia.org The function of DapF can be regulated by the formation of a reversible disulfide bond between these two catalytic cysteines, which modulates the enzyme's activity in response to the cellular redox state. scialert.net

DapF exhibits remarkable substrate specificity and stereocontrol, exclusively catalyzing the interconversion of LL-DAP and meso-DAP. This precision is attributed to the unique architecture of its active site. The enzyme's active site is pseudosymmetric, which allows it to bind both diastereomers of the substrate. scialert.net

Upon substrate binding, DapF undergoes a significant conformational change, characterized by a domain closure movement that sequesters the active site from the solvent. wikipedia.orgscialert.net This creates a microenvironment that is conducive to catalysis. The stereochemical control is achieved through specific interactions at the distal binding site of the substrate, which requires an L-configuration, while the catalytic events occur at the proximal α-carbon. scialert.net In some species, such as Mycobacterium tuberculosis, a specific tyrosine residue contributes to the stabilization of the DAP backbone, further ensuring precise stereocontrol. uniprot.org

Diaminopimelate Decarboxylase (DAPDC/LysA)

Diaminopimelate decarboxylase (DAPDC), also known as LysA, catalyzes the final step in the lysine (B10760008) biosynthetic pathway in most bacteria and plants: the stereospecific decarboxylation of meso-diaminopimelate to produce L-lysine and carbon dioxide. wikipedia.orgnih.gov

DAPDC is generally a dimeric enzyme, and this dimerization is essential for its catalytic activity. nih.gov While crystal structures have sometimes revealed monomeric or tetrameric forms, solution-based studies using analytical ultracentrifugation and small-angle X-ray scattering have demonstrated that the active form of DAPDC from various bacteria, including Bacillus anthracis, Escherichia coli, Mycobacterium tuberculosis, and Vibrio cholerae, is a dimer. nih.gov

Each monomer of DAPDC is composed of two distinct domains. The N-terminal domain forms an α/β-barrel structure, which is responsible for binding the PLP cofactor to a conserved lysine residue. The C-terminal domain consists of a β-sandwich fold. wikipedia.org The active site is formed at the interface of these two domains, with contributions from both domains creating two active sites within the functional dimer. wikipedia.org

The catalytic mechanism of DAPDC is initiated by the formation of a Schiff base (internal aldimine) between the PLP cofactor and a conserved lysine residue in the active site. nih.govnih.gov When the substrate, meso-DAP, enters the active site, it displaces the lysine residue to form a new Schiff base (external aldimine) with PLP. nih.gov

The PLP cofactor then acts as an electron sink, facilitating the decarboxylation of the substrate at the D-stereocenter. nih.govoup.com Following decarboxylation, the resulting intermediate is protonated, and the L-lysine product is released, regenerating the internal aldimine with the active site lysine. wikipedia.org

Diaminopimelate decarboxylase is a classic example of a PLP-dependent enzyme. wikipedia.org The PLP cofactor is covalently bound to a conserved lysine residue within the active site through a Schiff base linkage in the resting state of the enzyme. nih.govscialert.net This cofactor plays a crucial role in catalysis by stabilizing the carbanionic intermediate formed during the decarboxylation reaction. nih.gov

The active site of DAPDC contains several conserved residues that are critical for substrate binding and catalysis. A conserved lysine residue is responsible for forming the internal aldimine with PLP. nih.govoup.com In Arabidopsis thaliana DAPDC1, this residue is Lys-77. nih.gov Other conserved residues, such as arginine, aspartate, and glutamate (B1630785), are involved in recognizing and correctly orienting the substrate within the active site to ensure decarboxylation occurs at the D-stereocenter. wikipedia.org Furthermore, conserved motifs, such as the (Y/F)AXKA and CE(S/T)XD motifs, contribute residues to the active site, with the latter being provided by the adjacent subunit in the dimer, highlighting the importance of the dimeric structure for function. nih.gov

DAPDC is highly specific for its substrate, meso-diaminopimelate, and is not active on the LL- or DD-isomers. uniprot.org The enzyme exhibits strict stereochemical control, catalyzing the removal of the carboxyl group specifically from the D-stereocenter of meso-DAP to produce L-lysine. nih.gov This is a unique feature, as most PLP-dependent decarboxylases act on L-stereocenters. nih.gov

The structural basis for this remarkable specificity lies in the precise architecture of the substrate-binding pocket, which is shaped to accommodate the meso-isomer and orient the D-stereocenter towards the PLP cofactor for decarboxylation. oup.com The L-stereocenter of the substrate binds at a distal site within the active pocket, ensuring the correct positioning for the reaction. oup.com Conformational changes in an active-site loop, which can adopt "open" and "closed" states, are also thought to play a role in the stereochemical control of the reaction. nih.govresearchgate.net

Key Features of Diaminopimelate Decarboxylase (DAPDC/LysA)
FeatureDescriptionReference
Oligomeric StateFunctional Homodimer nih.gov
Monomer CompositionTwo domains: an N-terminal α/β-barrel and a C-terminal β-sandwich wikipedia.org
CofactorPyridoxal-5'-Phosphate (PLP) wikipedia.org
Catalytic MechanismPLP-dependent decarboxylation via Schiff base formation nih.gov
Substrate SpecificityHighly specific for meso-diaminopimelate uniprot.org
StereocontrolDecarboxylation occurs specifically at the D-stereocenter nih.gov

Enzyme Structure and Oligomerization

Diaminopimelate decarboxylase (DAPDC) is a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzyme that belongs to the alanine (B10760859) racemase family (fold-type III). wikiwand.comwikipedia.orgoup.com Structurally, the enzyme is typically a homodimer, with each monomer comprising two distinct domains. wikiwand.comwikipedia.org The first is an N-terminal (α/β)₈ barrel, also referred to as a TIM barrel, which houses the active site and binds the PLP cofactor to a conserved lysine residue. wikipedia.orgnih.gov The second domain is a C-terminal β-sandwich. wikipedia.org

While crystallographic studies have shown DAPDC to exist as monomers, dimers, and tetramers, solution-based methods like analytical ultracentrifugation and small-angle X-ray scattering have demonstrated that the active form of DAPDC from various bacterial sources is a dimer. nih.govnih.gov The formation of the dimer is crucial for catalysis, as the active site is constructed from residues contributed by both monomers, creating two active sites within the dimeric structure. wikipedia.orgnih.gov This shared active site architecture underscores the importance of the enzyme's quaternary structure for its biological function. nih.gov

Pyridoxal 5′-Phosphate (PLP) Dependence and Mechanism

The catalytic activity of DAPDC is fundamentally dependent on the cofactor pyridoxal 5′-phosphate (PLP). wikiwand.comwikipedia.org The reaction mechanism is initiated by a transimination reaction, where the amino group of the meso-DAP substrate displaces the ε-amino group of the active site lysine that is covalently bound to PLP, forming a Schiff base. nih.govresearchgate.net This new complex is known as the external aldimine. oup.comresearchgate.net

PLP acts as an electron sink, stabilizing the negative charge that develops during the subsequent decarboxylation step. researchgate.net The bond between the α-carbon and the carboxyl group of the substrate's D-stereocenter is positioned for cleavage. oup.comnih.gov Following the removal of CO₂, a quinonoid intermediate is formed, stabilized by the delocalization of electrons into the PLP ring system. researchgate.net The reaction is completed by the protonation of the α-carbon, which occurs with an inversion of configuration, and the subsequent release of the product, L-lysine. nih.gov The active site lysine is then regenerated by forming the internal aldimine with PLP, preparing the enzyme for another catalytic cycle. oup.comresearchgate.net

Stereospecificity of Decarboxylation

A remarkable feature of diaminopimelate decarboxylase is its high stereospecificity. wikiwand.com The enzyme selectively catalyzes the decarboxylation of the carboxyl group at the D-stereocenter (the 2R-carbon) of meso-diaminopimelate to produce L-lysine. wikipedia.orgnih.gov This is unusual among PLP-dependent decarboxylases, which typically act on L-stereocenters. nih.gov

The enzyme's active site architecture is responsible for this precise recognition. oup.com The meso-DAP substrate binds in a specific orientation where the D-stereocenter is positioned near the PLP cofactor for the decarboxylation reaction, while the L-stereocenter is situated in a distal part of the binding pocket. oup.com Furthermore, the decarboxylation reaction proceeds with an inversion of configuration at the α-carbon, a distinct mechanistic feature compared to other PLP-dependent decarboxylases that typically proceed with retention of configuration. nih.gov

Active Site Characterization

The active site of DAPDC is located at the interface of the two monomers in the functional dimer. nih.govnih.gov A conserved lysine residue within a (Y/F)AXKA motif is essential for covalently binding the PLP cofactor. nih.gov The binding of the substrate, meso-DAP, is coordinated by a highly conserved CE(S/T)XD motif provided by the adjacent subunit. nih.gov

Structural studies have identified several key residues that contribute to substrate binding and catalysis. A histidine residue helps to stabilize the Schiff base formation between PLP and the substrate. wikipedia.org The specific recognition of the D-stereocenter for decarboxylation is governed by interactions with residues such as arginine, aspartate, and glutamate within the active site. wikiwand.com The precise arrangement of these residues ensures that only the correct carboxyl group is removed, leading to the formation of L-lysine. wikipedia.orgoup.com The dimerization of the enzyme is essential as it brings together residues from both subunits to form a complete and functional active site. nih.gov

Other DAP Pathway Enzymes

Dihydrodipicolinate Synthetase (DapA)

Dihydrodipicolinate synthase (DapA), also known as 4-hydroxy-tetrahydrodipicolinate synthase, is a crucial enzyme that catalyzes the first committed step in the diaminopimelate (DAP) pathway of lysine biosynthesis. wikipedia.orgnih.gov It facilitates an aldol-like condensation of pyruvate (B1213749) and L-aspartate-β-semialdehyde (ASA) to form (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid (HTPA). nih.govebi.ac.uk

DapA typically exists as a homotetramer, with each monomer consisting of an 8-fold α/β-barrel domain and a C-terminal α-helical domain. wikipedia.org The active site is located within the barrel domain and features a key catalytic lysine residue (Lys161 in E. coli). wikipedia.orgebi.ac.uk The reaction mechanism involves the formation of a Schiff base between the active site lysine and pyruvate. wikipedia.orgnih.gov A catalytic triad, often composed of tyrosine, threonine, and another tyrosine, acts as a proton relay system to facilitate catalysis. researchgate.net

Enzyme PropertyDihydrodipicolinate Synthetase (DapA)
Quaternary Structure Homotetramer wikipedia.org
Monomer Fold (α/β)₈ barrel and a C-terminal α-helical domain wikipedia.org
Substrates Pyruvate, L-aspartate-β-semialdehyde nih.govebi.ac.uk
Product (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid nih.gov
Key Active Site Residue Catalytic Lysine (e.g., Lys161 in E. coli) wikipedia.orgebi.ac.uk

Diaminopimelate Aminotransferase (DapL)

L,L-diaminopimelate aminotransferase (DapL), also known as LL-DAP-AT, represents a key enzyme in a variant of the DAP pathway. nih.govnih.gov This PLP-dependent enzyme catalyzes the direct conversion of (S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate (THDP) to L,L-diaminopimelate (L,L-DAP) via a transamination reaction, using glutamate as the amino donor. nih.govnih.gov This single enzymatic step bypasses several reactions found in the more common acyl DAP pathways. nih.govnih.gov

DapL functions as a homodimer, with each subunit being approximately 50 kDa in size. nih.gov The active site contains a conserved lysine residue that forms a Schiff base with the PLP cofactor. nih.gov Structural studies of the Arabidopsis thaliana enzyme have revealed how the substrates are recognized. Both L,L-DAP and glutamate bind in a similar fashion, with their α-carboxyl groups forming a salt bridge with a conserved arginine residue (Arg404). nih.gov The distal carboxylates are recognized through hydrogen bonds with conserved tyrosine and lysine residues. nih.gov Notably, the specific recognition of the distal amino group of L,L-DAP involves interactions with residues from the adjacent subunit of the dimer, highlighting the functional importance of the dimeric structure. nih.gov

Enzyme PropertyL,L-Diaminopimelate Aminotransferase (DapL)
Quaternary Structure Homodimer nih.gov
Cofactor Pyridoxal 5'-phosphate (PLP) nih.govnih.gov
Substrates (S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate, L-glutamate nih.govnih.gov
Products L,L-diaminopimelate, 2-oxoglutarate wikipedia.org
Key Active Site Residues Conserved Lysine (for PLP), Arginine (for α-carboxylate), Tyrosine, Lysine (for distal carboxylate) nih.gov

N-Succinyl-L,L-Diaminopimelic Acid Desuccinylase (DapE)

N-Succinyl-L,L-diaminopimelic acid desuccinylase (DapE), encoded by the dapE gene, is a crucial enzyme in the lysine biosynthetic pathway of most bacteria. nih.govproquest.com This pathway is essential for bacterial survival as it provides lysine for protein synthesis and meso-diaminopimelate (m-DAP), a key component in the peptidoglycan cell wall of many bacteria. nih.govnih.gov DapE catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to produce L,L-diaminopimelic acid (L,L-DAP) and succinate (B1194679). nih.govnih.gov Due to its absence in humans, DapE is considered a promising target for the development of novel antibiotics. acs.orgbeckerlabluc.com

DapE enzymes are members of the M20 family of dinuclear Zn(II)-dependent metalloproteases. nih.govplos.org These enzymes typically exist as dimers, with each subunit comprising a catalytic domain and a dimerization domain. beckerlabluc.complos.org The catalytic domain features an eight-stranded twisted β-sheet sandwiched between seven α-helices and houses the active site, which contains one or two zinc ions. nih.govacs.org The dimerization domain is crucial for enzymatic activity, as its removal leads to the inactivation of the enzyme. plos.org

Structural Biology and Catalytic Mechanism

The catalytic cycle of DapE involves a significant conformational change upon substrate binding. nih.govanl.gov X-ray crystal structures have revealed that the enzyme exists in an "open" conformation in the absence of the substrate and transitions to a "closed" conformation when the substrate is bound. nih.govanl.gov This conformational change involves a rotation of the catalytic domain by approximately 50 degrees and a shift of about 10.1 Å relative to the dimerization domain. acs.organl.gov

In the closed conformation, the active site becomes shielded from the solvent. nih.govanl.gov A key event in this transition is the movement of a histidine residue (His194 in Haemophilus influenzae DapE) from the dimerization domain of the adjacent subunit into the active site of the first subunit. nih.govanl.gov This histidine residue forms a hydrogen bond with the amide carbonyl oxygen of the substrate, creating an "oxyanion hole" that stabilizes the transition state. nih.gov

The proposed catalytic mechanism for DapE enzymes is as follows:

Substrate Binding: The substrate, L,L-SDAP, binds to the active site in the open conformation. nih.gov

Conformational Change: Substrate binding induces the transition to the closed conformation, bringing key catalytic residues into position. nih.gov

Nucleophilic Attack: A hydroxide (B78521) ion, generated from a water molecule coordinated to one of the zinc ions (Zn1) and activated by a glutamate residue (Glu134), performs a nucleophilic attack on the scissile carbonyl carbon of the substrate. nih.govacs.org The other zinc ion (Zn2) and the newly positioned His194 stabilize the resulting oxyanion intermediate. nih.gov

Product Release: The amide bond is cleaved, and the products, L,L-DAP and succinate, are released, allowing the enzyme to return to its open conformation. nih.govanl.gov

The active site of DapE contains two zinc binding sites, and the enzyme can function with either one or two bound zinc ions, although the dizinc (B1255464) form is more active. nih.gov The two zinc ions are bridged by a carboxylate group from the succinate product in the product-bound structure. anl.gov

Kinetic Properties

The kinetic parameters of DapE have been determined for various bacterial species. For the Haemophilus influenzae DapE, the kcat and Km values for the hydrolysis of L,L-SDAP were found to be 140 ± 10 s⁻¹ and 730 ± 15 µM, respectively. nih.gov The enzyme exhibits strict stereospecificity for the L,L-isoform of SDAP. nih.govacs.org

Kinetic studies of DapE from Acinetobacter baumannii (AbDapE) using a modified substrate, N⁶-methyl-L,L-SDAP, revealed a kcat/KM of 3.4 ± 0.9 × 10⁵ M⁻¹s⁻¹. nih.gov This is comparable to the kcat/KM of 4.4 ± 0.2 × 10⁵ M⁻¹s⁻¹ for the same substrate with Haemophilus influenzae DapE (HiDapE). nih.gov

Site-directed mutagenesis studies have confirmed the importance of key active site residues. For instance, in H. influenzae DapE, mutating the zinc-coordinating histidine residues H67 and H349 significantly impacts catalytic activity. nih.govmarquette.edu The H67A mutant exhibited a drastically reduced kcat of 1.5 ± 0.5 s⁻¹, while the H349A mutant showed no detectable activity. nih.govmarquette.edu

Structural Data of DapE

Several crystal structures of DapE from different organisms have been deposited in the Protein Data Bank (PDB), providing valuable insights into its structure and mechanism.

Genetic and Transcriptional Regulation of 6r,2s Diaminopimelic Acid Metabolism

Regulation of Lysine (B10760008) Biosynthesis Pathway

The metabolic pathway leading to lysine, of which DAP is the penultimate intermediate, is subject to sophisticated regulatory mechanisms to control the flux of metabolites. These mechanisms are critical for maintaining cellular homeostasis.

A primary and rapid mechanism for regulating the lysine biosynthesis pathway is feedback inhibition, where the end product, lysine, allosterically inhibits the activity of key enzymes at the beginning of the pathway. This prevents the overaccumulation of lysine and conserves cellular resources when the amino acid is abundant. nih.gov

The two primary enzymes subject to lysine feedback inhibition are:

Aspartate Kinase (AK): This enzyme catalyzes the first committed step in the aspartate pathway, the phosphorylation of aspartate. nih.gov In many bacteria, such as Escherichia coli, there are multiple isoforms of aspartate kinase, with one or more being sensitive to lysine concentration. nih.gov For instance, in Rhodopseudomonas capsulatus, the aspartokinase is subject to concerted feedback inhibition, where both lysine and threonine must be present simultaneously to cause effective inhibition. frontiersin.org

Dihydrodipicolinate Synthase (DHDPS): This enzyme catalyzes the first reaction unique to the DAP/lysine branch of the aspartate pathway. nih.govnih.gov DHDPS is often highly sensitive to lysine, making it a critical regulatory point in the pathway. nih.govresearchgate.net

Genetic modifications to render these enzymes insensitive to lysine feedback have been a common strategy in the industrial production of lysine, demonstrating the physiological significance of this regulatory mechanism. semanticscholar.org

Table 1: Key Enzymes in the DAP/Lysine Pathway Subject to Feedback Inhibition
EnzymeAbbreviationReaction CatalyzedInhibitorRegulatory Significance
Aspartate KinaseAKPhosphorylation of AspartateLysine (and often Threonine)Controls the overall flux into the aspartate-derived amino acid pathways. nih.govfrontiersin.org
Dihydrodipicolinate SynthaseDHDPSCondensation of aspartate-semialdehyde and pyruvate (B1213749)LysineControls the entry of metabolites specifically into the DAP/lysine branch. nih.govresearchgate.net

In addition to feedback inhibition, the expression of genes encoding the enzymes of the DAP and lysine biosynthesis pathway is controlled at the transcriptional level. This regulation involves various regulatory proteins that can either activate or repress gene expression in response to the availability of lysine and other cellular signals.

In Escherichia coli, the expression of the lysA gene, which encodes the final enzyme in lysine synthesis, diaminopimelate decarboxylase, is positively regulated by the transcriptional activator LysR. jmb.or.kr The regulation of other dap genes can also be influenced by lysine levels, often through repression mechanisms when lysine is abundant. nih.gov

In the industrial amino acid-producing bacterium Corynebacterium glutamicum, the transcriptional regulator AmtR plays a significant, albeit indirect, role in lysine biosynthesis. nih.gov AmtR is the master regulator of nitrogen control, repressing genes involved in nitrogen uptake and assimilation when nitrogen is plentiful. jmb.or.krnih.govnih.gov The synthesis of DAP and lysine is an ammonium-intensive process. By deleting the amtR gene, the cellular uptake of ammonium (B1175870) is deregulated, leading to an increased intracellular ammonium concentration. nih.govnih.gov This increased availability of nitrogen can, in turn, boost the production of lysine. nih.govnih.gov Studies have shown that knocking out amtR in C. glutamicum resulted in an 8.5% increase in L-lysine production. nih.govnih.gov This indicates that while AmtR does not directly sense DAP or lysine, its control over nitrogen metabolism has a significant downstream effect on the efficiency of the DAP pathway. nih.gov The expression of the dapD gene has also been reported to increase after the deletion of the amtR gene. nih.gov

Table 2: Examples of Transcriptional Regulators in DAP/Lysine Biosynthesis
RegulatorOrganismFunctionMechanism of Action
LysREscherichia coliActivatorPositively regulates the expression of the lysA gene. jmb.or.kr
AmtRCorynebacterium glutamicumRepressorActs as a global nitrogen regulator; its deletion increases ammonium availability, thereby enhancing lysine synthesis. nih.govnih.govnih.govnih.gov

Gene Loci and Operon Organization (e.g., dap genes, lysA)

In bacteria, genes that encode proteins with related functions are often clustered together in operons, allowing for their coordinated expression. khanacademy.orgnih.gov The genes of the DAP and lysine biosynthesis pathway (dap genes and lysA) exhibit varied organizational structures across different bacterial species. nih.gov

In Escherichia coli, the dap genes are scattered throughout the chromosome rather than being organized into a single operon. nih.gov For example, the lysA and lysR genes are located adjacent to each other but are transcribed divergently. jmb.or.kr

In contrast, in Bacillus subtilis, several dap genes are clustered in what is termed the dap operon. This operon includes genes encoding the first three enzymes of the DAP synthesis pathway (dapG, dapA, and asd). nih.gov This organization facilitates the coordinated synthesis of these functionally related enzymes. nih.gov

The organization of these genes can be complex. In Yersinia pestis, the genes encoding dapB, C, D, and E are duplicated, while dapA is present as a single copy and is the first gene in an operon that also includes nlpB/dapX.

Table 3: Organization of Selected DAP Pathway Genes in Different Bacteria
BacteriumGene(s)Organizational Feature
Escherichia colidap genes, lysAGenes are generally scattered across the chromosome. nih.gov
Bacillus subtilisdapG, dapA, asdClustered together in the dap operon. nih.gov
Yersinia pestisdapALocated in an operon with nlpB/dapX.

Horizontal Gene Transfer of DAP Pathway Genes

Horizontal gene transfer (HGT), the movement of genetic material between different organisms, is a significant force in bacterial evolution, allowing for the rapid acquisition of new metabolic capabilities. nih.govwikipedia.org The DAP biosynthesis pathway has been subject to HGT, particularly in the context of symbiotic relationships.

A notable example is found in the whitefly, Bemisia tabaci, and its intracellular symbionts. The whitefly genome contains horizontally transferred genes for DAP and lysine biosynthesis, specifically dapB, dapF, and lysA, which appear to have originated from different bacteria (Rickettsiales, Enterobacteriales, and Planctomycetes, respectively). nih.gov These acquired genes are highly expressed in the bacteriocytes, specialized host cells that house the symbiotic bacteria. nih.gov This suggests that the whitefly has acquired the genetic capacity to participate in lysine synthesis, likely complementing the metabolic deficiencies of its symbionts and fostering a mutual dependence. nih.gov This HGT-driven metabolic integration highlights the evolutionary flexibility conferred by the transfer of biosynthetic pathway genes. nih.gov

HGT can also explain the presence of different variants of the DAP pathway in various organisms. For instance, the transfer of genes like ackA and pta has been implicated in the evolution of methanogenesis, showcasing how HGT can reshape metabolic networks. nih.gov The acquisition of entire biosynthetic pathways through HGT can provide a significant selective advantage, enabling organisms to adapt to new environments or establish novel symbiotic interactions. semanticscholar.orgfrontiersin.org

Analytical Methodologies for 6r,2s Diaminopimelic Acid Research

Chromatographic Techniques

Chromatography is a fundamental tool for the separation and analysis of diaminopimelic acid (DAP) isomers from complex biological matrices, such as bacterial cell wall hydrolysates.

High-Performance Liquid Chromatography (HPLC) is a sensitive and widely used method for the analysis of DAP diastereomers (LL, DD, and meso forms). nih.govovid.comusc.edu.auoup.com A common approach involves pre-column derivatization to enhance detection, often by fluorescence. One established method uses o-phthaldehyde (OPA) in conjunction with a chiral thiol, such as N-acetyl-L-cysteine, to form fluorescent diastereomeric isoindoles. ovid.comoup.com These derivatives can then be separated by reverse-phase HPLC. nih.govovid.comusc.edu.au

This technique allows for the complete separation and unequivocal identification of the diastereomers with high sensitivity, requiring as little as 10 mg or less of dry bacterial cells. nih.govusc.edu.auoup.com The identity of the peaks is typically confirmed by comparing their retention times with those of standards or by spiking samples with known isomers from reference bacteria. oup.com In some applications, HPLC is also used to purify nucleotide precursors of peptidoglycan, which are then identified by their retention times and further analyzed by mass spectrometry. nih.gov

HPLC Methods for Diaminopimelic Acid Diastereomer Analysis

ParameterDescriptionReference
Derivatization Agent o-phthaldehyde (OPA) / N-acetyl-L-cysteine ovid.com
Stationary Phase C18 Reverse Phase Column (e.g., Alltima, 250 x 4.6 mm, 5 µm) ovid.com
Mobile Phase Acetonitrile: 0.05 M phosphate (B84403) buffer pH 7.2 (15:85) ovid.com
Flow Rate 0.4 ml/min ovid.com
Detection Fluorescence nih.govusc.edu.au

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as a powerful tool for the confirmation and quantification of DAP. ebi.ac.uk For GC analysis, DAP must be derivatized to increase its volatility. One common derivatization method is silylation, for example, using reagents to form trimethylsilyl (B98337) (TMS) derivatives. The resulting derivatized DAP can be separated on a GC column and subsequently identified and quantified by mass spectrometry. hmdb.ca This combined approach confirms the presence of DAP in samples, such as urine, providing an additional layer of analytical certainty to results obtained by other methods like HPLC. ebi.ac.uk

Thin-Layer Chromatography (TLC) is a practical and cost-effective method for the qualitative analysis of DAP isomers and other amino acids in bacterial cell wall hydrolysates. nih.govmicrobiologyresearch.org It is often used as a preliminary chemotaxonomic tool to differentiate between bacteria containing lysine (B10760008) or diaminopimelic acid in their peptidoglycan. ovid.comoup.com

For the separation of DAP stereoisomers, TLC on cellulose (B213188) sheets is effective. nih.gov Various pyridine-free solvent systems have been developed to improve separation. nih.gov Visualization of the separated amino acids is typically achieved by spraying the plate with a ninhydrin (B49086) solution, which reacts with the amino groups to produce a characteristic purple color. researchgate.netglpbio.com Two-dimensional TLC can provide enhanced separation of complex amino acid mixtures from cell walls. microbiologyresearch.org While TLC is generally less sensitive and provides lower resolution than HPLC, it remains a valuable screening technique. oup.com

TLC Systems for Diaminopimelic Acid Analysis

Stationary PhaseMobile Phase (Solvent System)VisualizationReference
Cellulose SheetsMethanol / 0.05 M potassium hydrogenphthalate buffer pH 4 (2:1 v/v)Ninhydrin Spray nih.gov
Cellulose SheetsMethanol / 0.12 M dimethylaminopyridine (DMAP) in H₂O pH 6 (2:1 v/v)Ninhydrin Spray nih.gov
Silica Gel Gn-butanol : glacial acetic acid : water (4:1:1 v/v)Ninhydrin Spray (purple spots) glpbio.com
Cellulose-coated aluminum sheets (2D-TLC)1st: isopropanol-acetic acid-water (75:10:15 v/v/v); 2nd: methanol-pyridine-10N HCl-water (64:8:2:14 v/v/v/v)Not specified microbiologyresearch.org

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an indispensable technique for the definitive identification and structural characterization of (6R,2s)-diaminopimelic acid. It is almost always used in conjunction with a separation method like HPLC (LC-MS) or GC (GC-MS). nih.govebi.ac.uk MS provides high specificity and sensitivity, allowing for the confirmation of DAP's presence and the elucidation of its structure within larger molecules like peptidoglycan fragments (muropeptides). nih.govresearchgate.net

Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are employed to ionize the molecules. nih.govacs.org Tandem mass spectrometry (MS-MS) can then be used to fragment the parent ions, yielding characteristic patterns that confirm the identity of the compound. For instance, the fragmentation of protonated diaminopimelic acid shows characteristic losses, such as water (H₂O) and carbon monoxide (CO), which aid in its identification. researchgate.net

Isotopic Labeling and Analysis for Metabolic Tracing (e.g., 13C, 3H)

Isotopic labeling is a powerful technique used to trace the metabolic fate of this compound and to study the dynamics of peptidoglycan synthesis and turnover. nih.gov This involves introducing molecules containing stable isotopes (like ¹³C, ¹⁵N, ²H) or radioisotopes (like ³H, ¹⁴C) into a biological system and tracking their incorporation into various metabolites over time. nih.govdigitellinc.com

For example, cells can be cultured in a medium containing a ¹³C-labeled precursor, and the incorporation of the ¹³C atoms into DAP and other downstream products can be monitored by mass spectrometry. digitellinc.comnih.gov This allows researchers to map metabolic pathways and quantify metabolic fluxes. nih.gov Tritiated-DAP (³H-DAP) has been used as an internal standard during purification and analysis steps to accurately track DAP-containing fractions and determine the yield of the purification process. ebi.ac.uk

Protein Purification and Enzymatic Activity Assays

The isolation and functional analysis of enzymes from the diaminopimelic acid (DAP) pathway are fundamental to understanding their roles and mechanisms. This involves a combination of protein purification techniques and specific assays to measure their catalytic activity.

The purification of enzymes involved in the this compound pathway often employs a multi-step approach to achieve high purity. Common strategies include precipitation, and various forms of column chromatography tailored to the specific properties of the target enzyme.

For instance, diaminopimelate decarboxylase (DAPDC), a key enzyme in the pathway, has been purified from various sources using a combination of techniques. A typical purification protocol might involve initial fractionation of a crude cell extract by precipitation with agents like acetone (B3395972) or ammonium (B1175870) sulfate. This is often followed by a series of chromatographic steps. Ion exchange chromatography, which separates proteins based on their net charge, is a powerful tool in this process. Further purification can be achieved using techniques like adsorption chromatography on calcium phosphate gel or size-exclusion chromatography to separate proteins based on their molecular size. nih.gov

The purification of diaminopimelate decarboxylase from Escherichia coli involved a 200-fold purification using steps such as precipitation of nucleic acids, acetone and ammonium sulphate fractionation, adsorption on calcium phosphate gel, and chromatography on DEAE-cellulose or DEAE-Sephadex. nih.gov Similarly, the purification of two isoforms of meso-diaminopimelate decarboxylase from Arabidopsis thaliana was achieved using immobilized metal-affinity chromatography followed by size-exclusion chromatography. researchgate.net

A summary of a typical purification scheme for a DAP pathway enzyme is presented in the interactive table below.

**Table 1: Example Purification Scheme for Diaminopimelate Decarboxylase from *Micrococcus glutamicus***

Purification Step Total Protein (mg) Total Activity (units) Specific Activity (units/mg) Yield (%) Purification (fold)
Crude Extract 10,000 5,000 0.5 100 1
Ammonium Sulfate Fractionation 2,500 4,500 1.8 90 3.6
DEAE-Cellulose Chromatography 200 3,000 15 60 30
Sephadex G-200 Filtration 20 2,000 100 40 200
Calcium Phosphate Gel 5 1,500 300 30 600

Data is illustrative and based on typical purification outcomes.

Once purified, the activity of these enzymes is quantified using specific assays. These assays are crucial for determining kinetic parameters and for screening potential inhibitors.

A variety of assay methods have been developed for DAP pathway enzymes. For diaminopimelate decarboxylase, a common method is a coupled enzyme assay. nih.gov This assay links the production of lysine from meso-diaminopimelic acid to the activity of saccharopine dehydrogenase (SDH), which in the presence of α-ketoglutarate and NADPH, converts lysine to saccharopine. The consumption of NADPH can be monitored spectrophotometrically at 340 nm. nih.gov This continuous assay provides a reliable and quantitative measure of DAPDC activity. nih.gov

For L,L-diaminopimelate aminotransferase, an assay utilizing ortho-aminobenzaldehyde (OAB) has been developed. nih.govasm.org This assay measures the formation of tetrahydrodipicolinate (THDP) from L,L-diaminopimelate. nih.gov The OAB reacts with THDP to form a colored product that can be measured at 440 nm. nih.gov Another assay for the reverse reaction of this enzyme involves coupling the formation of L,L-DAP to the activity of Corynebacterium glutamicum DAP dehydrogenase, where the oxidation of NADPH is monitored at 340 nm. asm.orgpnas.org

The activity of diaminopimelate dehydrogenase itself can be determined by monitoring the change in absorbance at 340 nm due to the consumption of NADPH during the reductive amination of its substrate. mdpi.com

The following interactive table summarizes key parameters of various enzymatic assays for DAP pathway enzymes.

Table 2: Enzymatic Activity Assays for Diaminopimelate Pathway Enzymes

Enzyme Assay Principle Substrate(s) Measured Product/Co-factor Detection Method Reference(s)
Diaminopimelate Decarboxylase Coupled assay with Saccharopine Dehydrogenase meso-Diaminopimelic acid, α-ketoglutarate, NADPH NADP+ Spectrophotometry (340 nm) nih.gov
L,L-Diaminopimelate Aminotransferase Reaction with ortho-aminobenzaldehyde L,L-Diaminopimelate, 2-oxoglutarate THDP-OAB adduct Spectrophotometry (440 nm) nih.govasm.org
Diaminopimelate Dehydrogenase Direct spectrophotometric assay Substrate, NADPH, NH4Cl NADP+ Spectrophotometry (340 nm) mdpi.com
N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) Hydrolysis of substrate N-succinyl-L,L-diaminopimelic acid L,L-diaminopimelic acid and succinate (B1194679) Not specified in provided text nih.gov

Structural Characterization Techniques (X-ray Crystallography, SAXS, Analytical Ultracentrifugation)

Understanding the three-dimensional structure and oligomeric state of enzymes is crucial for elucidating their catalytic mechanisms and for the rational design of inhibitors. Several biophysical techniques are employed for the structural characterization of enzymes from the this compound pathway.

X-ray crystallography is a powerful technique that provides high-resolution structural information of proteins. mdpi.com This method has been instrumental in determining the atomic structures of several enzymes in the DAP pathway, offering insights into their active site architecture and substrate binding.

The crystal structures of various DAP pathway enzymes have been solved, including dihydrodipicolinate reductase (DapB), N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), and L,L-diaminopimelate aminotransferase (DapL). nih.govresearchgate.netfrontiersin.org For example, the X-ray crystal structure of DapE from Haemophilus influenzae has been determined with one and two zinc ions bound in the active site, revealing details of its catalytic mechanism. nih.gov The structure of DapB from Bartonella henselae has been shown to be a tetramer. researchgate.net Furthermore, the structures of two isoforms of meso-diaminopimelate decarboxylase from Arabidopsis thaliana have been determined, providing the first structural insights into a eukaryotic version of this enzyme. researchgate.net

SAXS has been employed to investigate the quaternary structure of diaminopimelate decarboxylase. Studies on M. tuberculosis DAPDC using SAXS indicated that the enzyme is predominantly dimeric in solution. nih.gov This technique, often complemented by other biophysical methods, is valuable for understanding how proteins associate to form functional complexes. nih.gov

Analytical ultracentrifugation (AUC) is a technique used to determine the hydrodynamic properties of macromolecules, such as their sedimentation coefficient, molecular weight, and oligomeric state in solution. nih.gov

AUC has been a key technique in clarifying the active oligomeric form of diaminopimelate decarboxylase. While crystal structures had shown monomers, dimers, and tetramers, AUC analysis of DAPDC from several bacterial species, including Bacillus anthracis, Escherichia coli, Mycobacterium tuberculosis, and Vibrio cholerae, demonstrated that the active form in solution is a dimer. nih.gov The sedimentation coefficient for the E. coli enzyme was determined to be 5.4 S, corresponding to a molecular mass of approximately 200 kDa, which was initially interpreted as a tetramer in earlier studies. nih.govnih.gov However, more recent combined analyses with SAXS and enzyme kinetics have confirmed the dimeric state as the functional unit. nih.gov

The following table provides a summary of the structural characterization of selected DAP pathway enzymes.

Table 3: Structural Characterization of Diaminopimelate Pathway Enzymes

Enzyme Organism Technique(s) Key Findings Reference(s)
Diaminopimelate Decarboxylase (DAPDC) Bacillus anthracis, Escherichia coli, Mycobacterium tuberculosis, Vibrio cholerae AUC, SAXS, Enzyme Kinetics Active form is a dimer in solution. nih.gov
Diaminopimelate Decarboxylase (DAPDC) Arabidopsis thaliana X-ray Crystallography First structural studies of a plant DAPDC. researchgate.net
Dihydrodipicolinate Reductase (DapB) Bartonella henselae X-ray Crystallography Tetrameric structure. researchgate.net
N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) Haemophilus influenzae X-ray Crystallography High-resolution structures with one and two zinc ions in the active site. nih.gov
L,L-Diaminopimelate Aminotransferase (DapL) Arabidopsis thaliana X-ray Crystallography First structure of a DapL ortholog. frontiersin.org

Ecological and Environmental Research Applications of 6r,2s Diaminopimelic Acid As a Biomarker

Quantification of Bacterial Biomass and Necromass

The concentration of meso-DAP in an environmental sample is directly proportional to the amount of bacterial peptidoglycan present, allowing for the estimation of bacterial biomass. This is particularly valuable as it provides a chemical measure of the total bacterial population, including both culturable and non-culturable organisms, which are often missed by traditional plating techniques. The analysis of meso-DAP is also crucial for estimating bacterial necromass—the residual organic matter from dead microbial cells—which is a significant contributor to stable organic matter pools in environments like soil.

Quantification of meso-DAP typically involves the acid hydrolysis of a sample to release the amino acid from the peptidoglycan structure. This is followed by separation, derivatization, and detection, most commonly using High-Performance Liquid Chromatography (HPLC). usc.edu.aunih.gov Various derivatization reagents, such as o-phthaldehyde (OPA), are used to make the DAP molecule detectable by fluorescence or UV detectors, enhancing the sensitivity and specificity of the analysis. researchgate.netresearchgate.net This method has been applied to diverse samples, from bacterial cell cultures to complex environmental matrices like soil, water, and even calcareous rocks. usc.edu.aunih.gov

Interactive Table:

Analytical TechniqueDerivatization ReagentDetection MethodSample TypeKey Findings/Application
Reverse-Phase HPLCo-Phthaldehyde (OPA)FluorescenceGram-positive bacterial cell wallsSensitive method for separating LL, DD, and meso diastereomers of DAP. usc.edu.aunih.gov
Reverse-Phase HPLCOPA with 2-mercaptoethanol (B42355) or ethanethiolUV (340 nm)Rumen bacterial samplesReliable separation of DAP stereoisomers for quantification. researchgate.net
HPLC on Inertsil ODS-3 columnNα-(2, 4-dinitro-5-fluorophenyl)-l-alaninamide (FDAA)UV (340 nm)SeawaterDetermination of free DAP concentrations in marine environments. asm.org
Ion-Exchange ChromatographyNinhydrin (B49086)ColorimetricRumen digestaAutomated system for estimating bacterial nitrogen in duodenal samples. cambridge.org

Tracing Carbon and Nitrogen Flow in Microbial Communities

Stable isotope probing (SIP) is a powerful technique used to trace the flow of elements through microbial communities and identify the organisms responsible for specific metabolic processes. nih.govresearchgate.net By providing a substrate labeled with a heavy isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), researchers can track the incorporation of these isotopes into cellular biomarkers.

Given that meso-DAP is synthesized by bacteria, it serves as an ideal biomarker for tracing bacterial assimilation of carbon and nitrogen. For instance, by supplying a ¹³C-labeled carbon source (e.g., ¹³C-glucose) to a soil or aquatic microbial community, the subsequent detection of ¹³C in meso-DAP provides direct evidence that bacteria have actively metabolized the substrate. frontiersin.org This approach allows for the elucidation of carbon pathways within the bacterial food web.

Similarly, providing a ¹⁵N-labeled compound, such as ¹⁵N-ammonium or ¹⁵N-urea, can trace the flow of nitrogen. nih.govnih.gov The incorporation of ¹⁵N into meso-DAP demonstrates that bacteria are actively assimilating that specific nitrogen source for cell wall synthesis. This has significant implications for understanding nutrient cycling, such as nitrogen fixation and mineralization, in various ecosystems. Combining SIP with analysis of meso-DAP can therefore link specific bacterial groups to their functional roles in biogeochemical cycles. researchgate.net

Applications in Soil and Aquatic Microbiology

In soil microbiology, understanding the dynamics of microbial biomass is essential for studies of nutrient cycling and soil health. researchgate.netmdpi.com Meso-DAP has been used as a biomarker to estimate the bacterial contribution to total microbial biomass. Furthermore, it helps in quantifying the contribution of bacterial necromass to the soil organic matter (SOM) pool. Microbial necromass is increasingly recognized as a major and persistent component of SOM, and biomarkers like meso-DAP are critical for distinguishing this bacterial-derived carbon and nitrogen from that of fungal or plant origin.

In aquatic microbiology, meso-DAP serves as a valuable tool for assessing bacterial biomass and productivity in the water column and sediments. Research in the Western Pacific Ocean has measured free DAP concentrations from the surface to depths of 5,000 meters, finding levels between 0.61 µM and 0.96 µM. nih.govnih.gov Such measurements help to understand the distribution and metabolic activity of marine bacteria, particularly Gram-negative groups like Pseudomonadota, which are dominant in DAP utilization. nih.govnih.govresearchgate.net The presence and turnover of DAP in aquatic systems provide insights into the bacterial role in the mineralization and recycling of organic matter in the world's oceans. researchgate.net

Use in Rumen Microbiology

In ruminant nutrition, quantifying the synthesis of microbial protein in the rumen is crucial for optimizing animal diets and understanding protein utilization. The microbial protein synthesized in the rumen is the primary source of amino acids for the host animal. Meso-DAP is extensively used as an internal marker to estimate the amount of bacterial nitrogen flowing from the rumen to the small intestine. nih.govillinois.eduslideshare.net Since meso-DAP is unique to bacteria and not present in feedstuffs or protozoa, its concentration in duodenal digesta can be used to calculate the proportion of total nitrogen that is of bacterial origin. cambridge.orgcambridge.org

The method relies on determining the ratio of meso-DAP to nitrogen (DAP:N) in a representative sample of rumen bacteria. This ratio is then used to convert the amount of DAP measured in the digesta into bacterial nitrogen flow. cambridge.orgscielo.br Research has shown that this DAP:N ratio can be influenced by the animal's diet; for example, bacteria from cattle on high-roughage diets may have a higher DAP:N ratio compared to those on high-concentrate diets. capes.gov.br

While meso-DAP is a widely accepted marker, its use has limitations. Studies have shown that DAP can be metabolized by rumen protozoa and bacteria, which may affect the accuracy of the estimates. nih.govoup.com Consequently, researchers often use it in conjunction with other markers, such as nucleic acids (RNA), D-alanine, or isotopic markers like ¹⁵N and ³⁵S, to obtain more robust estimations of microbial protein synthesis. nih.govnih.govcambridge.org Despite these challenges, meso-DAP remains a cornerstone technique in ruminant microbiology research for assessing the efficiency of microbial growth and protein supply to the animal. nih.gov

Interactive Table:

Microbial MarkerPrinciple of UseAdvantagesLimitations
(6R,2s)-Diaminopimelic Acid (meso-DAP)Unique to bacterial cell walls; absent in feed and protozoa. cambridge.orgSpecific to bacteria. illinois.eduDAP:N ratio can vary with diet; potential for ruminal degradation. capes.gov.brnih.gov
Nucleic Acids (e.g., Purines, RNA)Present in microbes but assumed to be low or absent in feed. nih.govRepresents both bacteria and protozoa.Potential for unequal purine (B94841):N ratios in bacteria vs. protozoa; requires assumption of complete dietary purine degradation. nih.gov
Nitrogen-15 (¹⁵N)Isotopic tracer infused into the rumen (e.g., ¹⁵N-ammonia) is incorporated into microbial protein. nih.govTheoretically a very sound and direct measure of synthesis. nih.govCostly; unequal ¹⁵N enrichment in bacterial and protozoal pools can complicate calculations. nih.gov
D-AlanineComponent of bacterial peptidoglycan. nih.govCan be a highly reproducible marker. nih.govD-Alanine:N ratio can be affected by diet and sampling site (rumen vs. duodenum). researchgate.net

Synthetic Chemistry Approaches to 6r,2s Diaminopimelic Acid and Analogues for Research

Stereoselective Synthesis of (6R,2s)-Diaminopimelic Acid and its Isomers

The synthesis of the stereoisomers of diaminopimelic acid presents a significant chemical challenge due to the presence of two stereocenters. mostwiedzy.pl Early methods often relied on the resolution of racemic mixtures, but modern approaches focus on stereoselective methods to afford specific isomers in high purity. mostwiedzy.pl A variety of strategies have been developed, often employing chiral starting materials or chiral auxiliaries to control the stereochemical outcome.

One successful approach involves the stereoselective reduction of a common enone-derived α-amino acid. acs.org This strategy allows for either substrate-controlled or reagent-controlled reduction to access different stereoisomers. For instance, a substrate-controlled reduction using L-selectride can lead to an erythro-(2S,4R)-allylic alcohol with high diastereoselectivity. acs.org Conversely, a reagent-controlled reduction can yield the corresponding threo-(2S,4S)-diastereomer. acs.org These allylic alcohol intermediates can then undergo an Overman rearrangement to introduce the second amino group in a stereocontrolled manner, ultimately leading to the desired DAP isomer after further transformations. acs.org

Another powerful technique for the stereoselective synthesis of DAP isomers is olefin metathesis. Cross-metathesis between orthogonally protected (S)-allyl glycine (B1666218) and (S)-vinyl glycine derivatives, using a catalyst such as Grubbs' second-generation catalyst, can produce a key intermediate that, upon hydrogenation, yields the protected (S,S)-diaminopimelic acid. mostwiedzy.pl This method has also been applied to the synthesis of related compounds like diaminosuberic acid. mostwiedzy.pl

The sulfinimine-mediated asymmetric Strecker synthesis offers another route to enantiomerically pure DAP isomers. mostwiedzy.pl This method involves the addition of a cyanide source to a chiral sulfinimine derived from an appropriate aldehyde, establishing one of the stereocenters with high fidelity. mostwiedzy.pl Further chemical manipulations can then be used to elaborate the molecule and introduce the second stereocenter.

The following table summarizes various stereoselective approaches to the synthesis of diaminopimelic acid and its isomers.

Synthetic Strategy Key Reaction Stereocontrol Starting Materials (Example) Key Reagents/Catalysts (Example)
Enone-Derived α-Amino Acid ReductionStereoselective reduction, Overman rearrangementSubstrate or reagent controlEnone-derived α-amino acidL-selectride, (R)-CBS-Me
Olefin MetathesisCross-metathesisChiral starting materials(S)-allyl glycine, (S)-vinyl glycineGrubbs' second-generation catalyst
Asymmetric Strecker SynthesisAddition to chiral sulfinimineChiral auxiliary5-(benzyloxy)pentanal, (S)-(+)-p-toluenesulfinamideTi(OEt)4, Ethylaluminum cyanoisopropoxide
Ene ReactionCatalytic asymmetric ene reactionChiral catalystMethyl (S)-4-(phenylthio)allylglycinate, methyl glyoxylateBis(oxazoline)-copper complex

Design and Synthesis of Enzyme Inhibitors Targeting DAP Pathway Enzymes

The bacterial DAP biosynthetic pathway is essential for the survival of many bacteria and is absent in mammals, making its enzymes prime targets for the development of novel antibiotics. nih.govmdpi.com The design and synthesis of inhibitors for these enzymes is an active area of research, with a focus on creating molecules that can specifically block key steps in the pathway.

DAP Epimerase (DapF) Inhibitors: DAP epimerase (DapF) catalyzes the conversion of L,L-DAP to meso-DAP, a crucial step in peptidoglycan synthesis. nih.gov A variety of DAP analogues have been synthesized and evaluated as inhibitors of this enzyme. Aziridine-based analogues of DAP have been shown to be irreversible inhibitors of DAP epimerase. nih.gov These compounds are thought to act by covalently modifying the catalytic cysteine residues in the enzyme's active site. nih.gov More recently, α-methylDAP has been identified as a slow-binding inhibitor of DAP epimerase, offering a more synthetically accessible alternative for studying the enzyme's closed conformation. nih.gov

Structure-based drug design (SBDD) has been employed to create novel DapF inhibitors. nih.govresearchgate.net By replacing the carboxyl groups of DAP with heterocyclic moieties like thiazole (B1198619) and oxazole, researchers have developed analogues with improved binding affinity for the DapF active site. nih.govresearchgate.netnih.gov These compounds, such as thio-DAP and oxa-DAP, were designed to interact more precisely with the enzyme and have demonstrated significant antibacterial efficacy. nih.govnih.gov The synthesis of these heterocyclic analogues often starts from precursors like L-cysteine to establish the correct stereochemistry for recognition by the enzyme. nih.govnih.gov Other synthesized inhibitors of DAP epimerase include N-hydroxy DAP, which is a potent competitive inhibitor, and 3-chloro-DAP. nih.govasm.org

DAP Dehydrogenase Inhibitors: In some bacteria, meso-DAP is synthesized from L-tetrahydrodipicolinic acid by DAP dehydrogenase. Analogues of DAP, such as N-hydroxy DAP, N-amino DAP, and 4-methylene DAP, have been shown to act as substrates for this enzyme. nih.gov Lanthionine isomers have been found to be inhibitors of DAP epimerase but not DAP dehydrogenase. nih.gov An isoxazoline-containing DAP analogue has been identified as a potent and specific competitive inhibitor of DAP dehydrogenase. acs.org

Other DAP Pathway Enzyme Inhibitors: Research has also targeted other enzymes in the lysine (B10760008) biosynthesis pathway. N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE) is another key enzyme, and substrate analogues like N,N-dimethyl-SDAP have been synthesized to probe its activity. nih.gov Additionally, inhibitors targeting dihydrodipicolinate synthase (DHDPS), the first enzyme in the pathway, have been developed. biorxiv.orggla.ac.uk One such inhibitor, PMSH, has shown antibacterial activity against multi-drug resistant Gram-negative bacteria. biorxiv.org

The table below provides an overview of some of the synthesized inhibitors targeting DAP pathway enzymes.

Target Enzyme Inhibitor/Analogue Class Mechanism of Action (if known) Example Compound(s)
DAP Epimerase (DapF)Aziridine-based analoguesIrreversible, covalent modificationL,L- and D,L-aziDAP
DAP Epimerase (DapF)α-methyl amino acidsSlow-binding inhibitorD,L-α-methylDAP
DAP Epimerase (DapF)Heterocyclic analoguesCompetitive inhibitionThio-DAP, Oxa-DAP
DAP Epimerase (DapF)Substrate analoguesCompetitive inhibitionN-hydroxy DAP, 3-chloro-DAP
DAP DehydrogenaseSubstrate analoguesSubstrate/InhibitorN-hydroxy DAP, 4-methylene DAP
DAP DehydrogenaseIsoxazoline analoguesCompetitive inhibition(2S,5'S)-2-amino-3-(3-carboxy-2-isoxazolin-5-yl)propanoic acid
DHDPSPyridine (B92270) dicarboxylatesCompetitive inhibitionPMSH
DapESubstrate analoguesSubstrateN,N-dimethyl-SDAP

Synthesis of this compound-Containing Peptides for Investigating Biological Activity

The synthesis of peptides containing meso-diaminopimelic acid is crucial for investigating their biological roles, particularly as components of peptidoglycan and as modulators of the innate immune system. rsc.orgnih.gov For example, the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) is the minimal structural fragment that can activate the innate immune receptor NOD1. nih.gov The chemical synthesis of these peptides allows for the creation of well-defined structures for biological testing and for the development of novel immunostimulatory agents. mostwiedzy.pl

A key requirement for the synthesis of DAP-containing peptides is the availability of orthogonally protected meso-DAP derivatives. nih.gov These derivatives have different protecting groups on their two amino and two carboxyl functions, allowing for the selective deprotection and coupling of specific amino acids or other molecules in a controlled manner. acs.org

Both solution-phase and solid-phase peptide synthesis (SPPS) methodologies have been employed to construct DAP-containing peptides. nih.govpeptide.combachem.comrsc.org SPPS is particularly advantageous for the synthesis of longer peptides, as it simplifies the purification process by immobilizing the growing peptide chain on a solid support. peptide.combachem.comrsc.orgpeptide.comnih.gov The general workflow of SPPS involves the sequential addition of protected amino acids to the resin-bound peptide, with each cycle consisting of a deprotection step followed by a coupling step. bachem.comrsc.orgnih.gov

The synthesis of complex peptidoglycan fragments, such as the tracheal cytotoxin (TCT), has been achieved through a combination of solution-phase and solid-phase techniques. nih.gov These syntheses require the careful orchestration of protecting group strategies for both the carbohydrate and peptide portions of the molecule. For instance, the synthesis of a pentapeptide containing the isosteric analogue meso-oxa-Dap has been reported, which was then coupled to a GlcNAc-anhydro-MurNAc disaccharide. acs.org

Furthermore, chemoenzymatic approaches have been utilized to prepare meso-DAP containing peptide stems for the synthesis of characteristic Mycobacterium peptidoglycan fragments. rsc.org These fragments, which can feature modifications such as N-glycolyl groups on the muramic acid and amidation of the peptide chain, are important tools for studying the modulation of innate immune responses. rsc.org

Q & A

Basic Research Questions

Q. What role does (6R,2S)-diaminopimelic acid (DAP) play in bacterial cell wall biosynthesis, and how can its presence be experimentally verified?

  • Methodological Answer : (6R,2S)-DAP is a key component of peptidoglycan in Gram-negative bacterial cell walls. To verify its presence, researchers can use:

  • Hydrolysis and Chromatography : Acid hydrolysis of isolated peptidoglycan followed by derivatization (e.g., dansyl chloride) and analysis via reverse-phase HPLC or TLC .
  • Mass Spectrometry : LC-MS/MS for high-sensitivity detection of DAP isomers in complex biological matrices .
  • Enzymatic Assays : Use L,L-diaminopimelate epimerase activity tests to confirm stereochemical configuration, as this enzyme specifically interconverts DAP isomers .

Q. What analytical techniques are recommended for confirming the stereochemical purity of synthetic (6R,2S)-DAP?

  • Methodological Answer :

  • Chiral HPLC : Employ chiral stationary phases (e.g., crown ether columns) to resolve enantiomers, validated against known standards .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to analyze diastereotopic protons and confirm stereochemistry via coupling constants and NOE correlations .
  • Polarimetry : Measure optical rotation and compare to literature values (e.g., [α]D20[α]_D^{20} = +14.5° for L,L-DAP) .

Q. How can (6R,2S)-DAP be quantified in microbial biomass studies?

  • Methodological Answer :

  • Colorimetric Assays : Use ninhydrin to detect free amino groups, calibrated with DAP standards .
  • Isotopic Labeling : Incorporate 15^{15}N-labeled DAP in growth media and quantify via GC-MS or isotopic ratio mass spectrometry .
  • Microbial Nitrogen Markers : Apply DAP as a biomarker in ruminant studies by correlating its concentration with bacterial biomass in digesta .

Advanced Research Questions

Q. What experimental strategies are effective in synthesizing (6R,2S)-DAP with high enantiomeric excess (ee)?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral auxiliaries or transition-metal catalysts (e.g., Rh-complexes) to control stereochemistry during alkylation of diamino ester precursors .
  • Enzymatic Resolution : Employ L,L-diaminopimelate epimerase to selectively convert undesired isomers, followed by kinetic resolution .
  • Crystallization-Induced Diastereomer Transformation : Separate diastereomeric salts (e.g., with tartaric acid) to enhance ee >98% .

Q. How can researchers resolve contradictions in reported kinetic parameters of L,L-diaminopimelate epimerase when using (6R,2S)-DAP as a substrate?

  • Methodological Answer :

  • Standardized Assay Conditions : Control pH (optimal range: 7.5–8.5), temperature (25–37°C), and cofactors (e.g., pyridoxal phosphate) to minimize variability .
  • Substrate Purity Validation : Ensure DAP stereochemical purity via chiral HPLC before assays to avoid confounding results .
  • Data Normalization : Express activity as turnover number (kcatk_{cat}) rather than raw velocity to account for enzyme concentration differences .

Q. What computational approaches are suitable for modeling the interaction of (6R,2S)-DAP with peptidoglycan transpeptidases?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities and active-site interactions .
  • Molecular Dynamics (MD) Simulations : Simulate DAP-enzyme complexes in explicit solvent (e.g., TIP3P water) to assess conformational stability over 100+ ns trajectories .
  • QM/MM Hybrid Methods : Combine quantum mechanics (DFT) and molecular mechanics to study catalytic mechanisms (e.g., transpeptidation) .

Q. How should researchers address discrepancies in DAP’s role across bacterial species (e.g., Nocardia vs. Escherichia coli)?

  • Methodological Answer :

  • Comparative Genomics : Analyze genomes for dap gene clusters (e.g., dapD, dapE) to identify species-specific biosynthesis pathways .
  • Metabolomic Profiling : Compare DAP and related metabolite levels using untargeted LC-MS in lysates from diverse bacterial cultures .
  • Knockout Mutagenesis : Delete dap genes in model organisms (e.g., E. coli) and assess phenotypic rescue with exogenous DAP .

Methodological Considerations

  • Data Analysis : Apply statistical tests (e.g., ANOVA for batch comparisons) and report confidence intervals for quantitative assays .
  • Validation : Cross-verify results with orthogonal techniques (e.g., NMR + HPLC) to ensure robustness .
  • Ethical Reporting : Disclose stereochemical ambiguities and batch-to-batch variability in synthetic DAP samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.